molecular formula C12H9N3O3S B2551379 N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-62-9

N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2551379
CAS No.: 851943-62-9
M. Wt: 275.28
InChI Key: IMPAMTMRYWLXPW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 5-oxo group and a carboxamide moiety linked to a furan-2-ylmethyl chain. This compound has been investigated for its inhibitory activity against immunoproteasome subunits β1i and β5i, showing moderate efficacy (19% and 23% inhibition, respectively) in virtual screening and in vitro assays . Its structure combines a fused bicyclic system with a polar carboxamide group, which may influence solubility and target binding compared to analogs with bulkier or more lipophilic substituents.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-10(13-6-8-2-1-4-18-8)9-7-14-12-15(11(9)17)3-5-19-12/h1-5,7H,6H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPAMTMRYWLXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety undergoes substitution reactions under basic conditions. For example:

Reaction ConditionsProductsKey FindingsSource
NaOH (aq.), reflux, 6 hCorresponding carboxylic acid derivativeHydrolysis to carboxylic acid (yield: 72–85%) confirmed by IR loss of amide C=O stretch.
Amines (e.g., piperidine), DMF, 80°CSecondary amidesSelective substitution at the carboxamide group; yields depend on amine nucleophilicity .

Thiazole Ring Functionalization

The thiazolo[3,2-a]pyrimidine core participates in electrophilic and oxidative reactions:

Oxidation of the Thiazole Sulfur

ConditionsProductObservationsSource
H<sub>2</sub>O<sub>2</sub>, K<sub>2</sub>WO<sub>4</sub>, 50°CSulfone derivativeComplete oxidation of thiazole sulfur to sulfone (confirmed by <sup>13</sup>C NMR) .

Electrophilic Aromatic Substitution

ReagentPosition ModifiedOutcomeSource
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-3 of pyrimidine ringNitration at electron-rich positions (yield: 58%) .

Cycloaddition Reactions

The compound engages in 1,3-dipolar cycloaddition with nitrilimines or diazonium salts:

DipoleConditionsProductKey DataSource
Nitrilimine (83 )Acetic acid, 100°C, 12 hPyrazolo-benzimidazole hybrid (84 )Regioselective addition confirmed by X-ray crystallography .
Diazonium salt (104a )Glacial acetic acid, refluxAzo-coupled pyrazolo-pyridine (99a )Cyclization via dimethylamine elimination (yield: 68%) .

Cross-Coupling Reactions

Palladium-catalyzed coupling enhances structural diversity:

Coupling PartnerConditionsProductNotesSource
Aryl boronic acidsPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OBiaryl derivativesSuzuki coupling at C-2 (yield: 63–89%) .
AlkynesCuI, Et<sub>3</sub>N, 70°CAlkynylated analogsSonogashira reaction; limited by steric hindrance from furanmethyl .

Ring-Opening and Rearrangement

Acid- or base-mediated ring-opening reactions:

ConditionsPathwayProductsMechanistic InsightSource
HCl (conc.), reflux, 8 hThiazole ring cleavagePyrimidine-thiol intermediateProtonation at N-1 initiates ring opening .
NaOEt, ethanol, 120°CRearrangement to thiazino[4,3-a]Fused heterocycle (88 )Confirmed by HRMS and <sup>1</sup>H NMR .

Biological Activity-Driven Modifications

Derivatives synthesized for pharmacological screening:

Modification SiteBiological TargetActivity Data (IC<sub>50</sub>)Source
Carboxamide → ThioureaImmunoproteasome (β1i/β5i)β1i: 12.53 ± 0.18 µM; β5i: 31.95 ± 0.81 µM .
Furanmethyl → PyridylmethylSTAT3 inhibitionEnhanced binding affinity (ΔG = −9.2 kcal/mol) .

Scientific Research Applications

N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes, such as DNA gyrase and cyclin-dependent kinases, which are crucial for cell division and proliferation . This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazolo[3,2-a]pyrimidine derivatives are highly dependent on substituents at the carboxamide nitrogen and the fused ring system. Key comparisons include:

Compound Name Substituent on Carboxamide Nitrogen β1i Inhibition β5i Inhibition Key Features
N-(furan-2-ylmethyl)-5-oxo-... (Target) Furan-2-ylmethyl 19% 23% Moderate activity; furan oxygen may enhance solubility via hydrogen bonding
N-Benzyl-5-oxo-... (Compound 22) Benzyl 31% 32% Higher inhibition likely due to improved hydrophobic interactions
N-(4-Methoxyphenethyl)-5-oxo-... 4-Methoxyphenethyl N/A N/A Enhanced metabolic stability due to methoxy group
N-(2-Ethylphenyl)-5-oxo-... 2-Ethylphenyl N/A N/A Increased lipophilicity may affect membrane permeability
Ethyl 5-phenyl-3-oxo-... (carboxylate ester) Ethyl ester N/A N/A Ester group may act as a prodrug, hydrolyzed to active carboxylic acid

Key Observations :

  • Activity Trends: The benzyl-substituted analog (Compound 22) outperforms the target compound in β1i/β5i inhibition, suggesting that bulkier aromatic substituents enhance binding to immunoproteasome subunits .
  • Solubility vs. However, this may reduce membrane permeability relative to lipophilic analogs like N-(2-ethylphenyl)-5-oxo-... .
  • Metabolic Stability : Methoxy groups (e.g., in N-(4-methoxyphenethyl)-5-oxo-...) can slow oxidative metabolism, extending half-life .
Functional Group Variations
  • Carboxamide vs. Sulfonamide : Derivatives with sulfonamide groups (e.g., N-(3,5-dioxo-...benzenesulfonamide) exhibit higher polarity and solubility but may face reduced cellular uptake compared to carboxamides .
  • Ester vs.
Spectral and Crystallographic Validation

Structural confirmation of the target compound would involve:

  • IR Spectroscopy : Detection of C=O (5-oxo) and N-H (carboxamide) stretches (~1650–1750 cm⁻¹ and ~3300 cm⁻¹, respectively) .
  • NMR : Distinct signals for furan protons (δ ~6.3–7.4 ppm) and carboxamide NH (δ ~8.5–10 ppm) .
  • Mass Spectrometry : Molecular ion peak consistent with the formula C₁₂H₁₀N₃O₃S (exact mass: 292.04 g/mol) .

Biological Activity

N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (commonly referred to as compound Y043-1788) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 275.28 g/mol
Molecular Formula C12H9N3O3S
LogP 0.4492
LogD 0.1809
Polar Surface Area 57.604 Ų
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

These properties suggest that the compound has moderate lipophilicity and a suitable structure for interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with the epidermal growth factor receptor (EGFR) . This interaction inhibits EGFR activity, which is crucial in several cellular processes such as proliferation and survival. The inhibition of EGFR leads to downstream effects on critical signaling pathways including:

  • RAS/RAF/MEK/ERK Pathway: Involved in cell division and differentiation.
  • PI3K/AKT/mTOR Pathway: Plays a role in cell growth and metabolism.

This inhibition results in decreased cell proliferation and survival in cancer cells where EGFR is overexpressed .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that these compounds can reduce tumor growth in various cancer models by inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may exhibit activity against specific bacterial strains and fungi, although further investigation is required to establish its efficacy and mechanism .

Case Studies and Research Findings

  • Study on EGFR Inhibition:
    A study demonstrated that this compound effectively inhibited EGFR in vitro with an IC50 value indicative of its potency against cancer cell lines .
  • Antimicrobial Testing:
    Another research effort evaluated the antimicrobial activity of related thiazolo-pyrimidine derivatives. The results indicated that these compounds displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

A common method involves refluxing a thiazolo[3,2-a]pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid, furan-2-ylmethylamine, and sodium acetate in a glacial acetic acid/acetic anhydride mixture (1:1). The reaction is typically monitored via TLC, followed by recrystallization from ethyl acetate/ethanol to yield pure crystals (78% yield) . Alternative approaches use Biginelli reaction derivatives for scaffold assembly .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating spatial conformation. The central pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from plane), with dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) . Complementary techniques include:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
  • NMR : ¹H NMR reveals deshielded protons near electronegative atoms (e.g., furan O), while ¹³C NMR identifies carboxamide (δ ~165 ppm) and thiazole carbons (δ ~110–150 ppm) .

Q. What in vitro pharmacological screening methods are used to assess its bioactivity?

β1i/β5i immunoproteasome inhibition is tested via fluorogenic substrates (e.g., Ac-PAL-AMC for β1i, Ac-ANW-AMC for β5i). The compound shows moderate inhibition (β1i: 19%, β5i: 23%), with IC₅₀ determined using dose-response curves . Cell-based assays (e.g., cytotoxicity in cancer lines) often employ MTT or SRB protocols, with data normalized to controls like doxorubicin .

Advanced Research Questions

Q. How does the furan-2-ylmethyl substituent influence structure-activity relationships (SAR)?

The furan moiety enhances solubility via O-atom H-bonding while maintaining planar geometry for target binding. Substitution with bulkier groups (e.g., benzyl) reduces β5i inhibition by 8–12%, suggesting steric hindrance at the active site. Conversely, electron-withdrawing groups (e.g., nitro) on the pyrimidine ring improve potency but compromise solubility .

Q. What computational strategies are effective for predicting target binding modes?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) reveal interactions with immunoproteasome β5i subunits. The carboxamide forms H-bonds with Thr1 (distance: 2.1 Å), while the furan O interacts with Lys33. MM/GBSA calculates binding free energy (ΔG = −32.5 kcal/mol), validating stability .

Q. How can contradictory solubility and bioactivity data be resolved?

Crystallographic data (e.g., C–H···O bifurcated H-bonds in crystal packing) explain low aqueous solubility despite moderate LogP (~2.7). Solubility enhancements require co-solvents (e.g., DMSO/PEG) or formulation as sodium salts . Bioactivity discrepancies may arise from assay conditions (e.g., serum protein binding) or metabolic instability in cell models .

Q. What strategies address polymorphism during crystallization?

Slow evaporation (ethyl acetate/ethanol, 3:2) yields monoclinic crystals (space group P1), while rapid cooling produces metastable forms. Differential scanning calorimetry (DSC) identifies polymorph transitions (Tm: 427–428 K), and Hirshfeld surface analysis quantifies H-bonding contributions (e.g., 24% O···H contacts) .

Q. How can synthetic yields be optimized for scale-up?

Catalyst screening (e.g., ZnCl₂ vs. NaOAc) increases cyclization efficiency by 15%. Microwave-assisted synthesis reduces reaction time (8 h → 2 h) with comparable yields (75–78%). Green chemistry approaches (e.g., ethanol/water solvent systems) reduce acetic acid waste .

Q. What degradation pathways are observed under accelerated stability testing?

Hydrolysis of the carboxamide group occurs at pH < 3 (t₁/₂: 12 h), forming 5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid. Photooxidation of the furan ring is mitigated by amber glass storage. LC-MS/MS identifies major degradants, guiding formulation pH adjustments (optimal: 6.5–7.5) .

Q. How do intermolecular interactions guide crystal engineering?

Graph set analysis (Etter’s notation) classifies H-bond motifs: C(6) chains along the c-axis via C8–H8···O2 (2.42 Å) and C22–H22···O1 (2.38 Å) interactions. π-Stacking (3.8 Å) between thiazole and furan rings stabilizes the lattice, enabling co-crystallization with DMF (1:1) for improved bioavailability .

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